molecular formula C13H9FN2O B2866592 1-[(3-Fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carbonitrile CAS No. 2093876-19-6

1-[(3-Fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carbonitrile

Cat. No. B2866592
CAS RN: 2093876-19-6
M. Wt: 228.226
InChI Key: TXQTWFKIUXUWPG-UHFFFAOYSA-N
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Description

The compound is a derivative of the cathinone family . Cathinones are a type of amphetamine-like stimulant found naturally in the Khat plant, native to East Africa and southern Arabia . Synthetic cathinones, also known as “bath salts,” are man-made drugs chemically related to cathinones .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through various chemical reactions involving cathinones . The exact process can vary depending on the specific structure of the final compound.


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its specific chemical structure. Cathinones generally undergo reactions typical of amphetamines and ketones .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. These properties can include melting point, boiling point, solubility, stability, and reactivity . Without specific data for this compound, a detailed analysis is not possible.

Future Directions

The study of new synthetic cathinones is an active area of research due to their potential for abuse and the health risks they pose . Future research will likely focus on understanding the effects of these compounds, developing methods for their detection, and finding treatments for their abuse .

properties

IUPAC Name

1-[(3-fluorophenyl)methyl]-6-oxopyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9FN2O/c14-12-3-1-2-10(6-12)8-16-9-11(7-15)4-5-13(16)17/h1-6,9H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXQTWFKIUXUWPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CN2C=C(C=CC2=O)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(3-Fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carbonitrile

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